5-Chloro-6-methoxypicolinamide
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Overview
Description
5-Chloro-6-methoxypicolinamide is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol It is a derivative of picolinamide, characterized by the presence of a chlorine atom at the 5-position and a methoxy group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methoxypicolinamide typically involves the chlorination and methoxylation of picolinamide derivatives. One common method involves the reaction of 5-chloropicolinic acid with methanol in the presence of a dehydrating agent to form the corresponding ester, which is then converted to the amide through aminolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes, making them suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methoxypicolinamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of 5-chloro-6-methoxypicolinic acid.
Reduction: Formation of 5-chloro-6-methoxyaniline.
Substitution: Formation of various substituted picolinamides depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-methoxypicolinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-6-methoxypicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methoxypicolinamide: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
6-Chloropicolinamide: Lacks the methoxy group, affecting its solubility and interaction with molecular targets.
Uniqueness
5-Chloro-6-methoxypicolinamide is unique due to the combined presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility in various applications compared to its analogs .
Properties
IUPAC Name |
5-chloro-6-methoxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7-4(8)2-3-5(10-7)6(9)11/h2-3H,1H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVCGCGNPWTLKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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